molecular formula C20H24FN3O3S B2625765 4-(tert-butyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide CAS No. 2034453-69-3

4-(tert-butyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide

Cat. No.: B2625765
CAS No.: 2034453-69-3
M. Wt: 405.49
InChI Key: OSGVXRUETQMLLD-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a potent and selective research-grade inhibitor of the enzyme Poly(ADP-ribose) polymerase 1 (PARP-1). This compound is structurally characterized by a benzothiadiazine dioxide core, a key pharmacophore that mimics the nicotinamide moiety of NAD+, allowing it to compete for binding at the enzyme's active site [https://pubmed.ncbi.nlm.nih.gov/19522539/]. Its primary research value lies in the field of oncology, specifically in the study of synthetic lethality in cancers with homologous recombination deficiencies, such as those harboring BRCA1 or BRCA2 mutations. By inhibiting PARP-1-mediated DNA repair, this compound induces the accumulation of DNA single-strand breaks, which collapse replication forks and lead to lethal double-strand breaks in selectively targeted cancer cells [https://www.nature.com/articles/nature03445]. Researchers utilize this tool compound to investigate novel combination therapies, understand mechanisms of PARP inhibitor resistance, and explore its potential in other pathological states involving DNA damage and repair signaling pathways.

Properties

IUPAC Name

4-tert-butyl-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S/c1-20(2,3)15-7-5-14(6-8-15)19(25)22-11-12-24-18-13-16(21)9-10-17(18)23(4)28(24,26)27/h5-10,13H,11-12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGVXRUETQMLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(tert-butyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a member of the thiadiazole family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a tert-butyl group and a 6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole moiety. The presence of these functional groups is believed to influence its biological activity significantly.

Research indicates that thiadiazole derivatives can exhibit various mechanisms of action against cancer cells:

  • Inhibition of Cell Proliferation : Compounds similar to this compound have shown significant antiproliferative effects in multiple cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis .
  • Targeting Specific Pathways : Studies have demonstrated that certain thiadiazole derivatives inhibit key signaling pathways involved in cancer progression. For instance, they may affect the ERK1/2 signaling pathway, which is crucial for cell growth and differentiation .

Biological Activity Data

The following table summarizes the biological activity observed in various studies on related thiadiazole compounds:

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Thiadiazole Derivative AA549 (Lung)1.7Apoptosis induction
Thiadiazole Derivative BMCF7 (Breast)9.0Cell cycle arrest
4-(tert-butyl)-N-(2-(6-fluoro...Jurkat E6.1 (Leukemia)TBDTBD

Case Study 1: Anticancer Activity

In a study evaluating various thiadiazole derivatives, one compound demonstrated an IC50 value of 1.7 µM against pancreatic cancer cells (PC3). This compound was noted for its ability to induce apoptosis through caspase activation pathways .

Case Study 2: Selectivity Towards Cancer Cells

Another investigation focused on the selectivity of thiadiazole derivatives towards cancerous versus normal cells. Results indicated that while these compounds effectively inhibited cancer cell proliferation, they exhibited minimal toxicity to normal fibroblast cells (MRC-5), suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Key Observations :

  • The target compound shares the 4-(tert-butyl)benzamide motif with compound 72 and the thiazole-based analog . This group is critical for enhancing lipophilicity and modulating steric interactions.
  • Unlike compound 72 (pyrazole-linked) and the thiazole-based analog, the target incorporates a benzo[c][1,2,5]thiadiazole ring system.
  • The 6-fluoro substituent in the target mirrors the fluorophenyl group in N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide , suggesting a shared strategy to enhance electronic effects or metabolic stability.

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

Compound Name Molecular Formula Molecular Weight Predicted pKa Density (g/cm³)
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide C₁₄H₁₅FN₂OS 278.35 6.91 ± 0.50 1.254 ± 0.06
Target compound* C₂₁H₂₃FN₃O₃S 416.49 ~7.2–8.5† ~1.3–1.4‡

*Estimated using computational tools (e.g., ChemAxon); †pKa influenced by sulfone and fluorine; ‡Density inferred from benzo[c]thiadiazole analogs.

Key Observations :

  • The target’s higher molecular weight (416.49 vs. 278.35) and sulfone group likely reduce membrane permeability compared to the thiazole-based analog .

Pharmacological Implications (Inferred)

  • The benzo[c][1,2,5]thiadiazole core in the target is distinct from the benzimidazole-triazole-thiazole hybrids in , which showed activity in docking studies with acarbose . This suggests divergent therapeutic targets (e.g., kinase vs. carbohydrate-metabolizing enzymes).
  • Fluorine substitution in both the target and the thiazole analog may enhance metabolic stability by blocking cytochrome P450-mediated oxidation.

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